5,10-dioxatricyclo[7.1.0.04,6]decane
Overview
Description
5,10-dioxatricyclo[7.1.0.04,6]decane is an organic compound with the molecular formula C8H12O2. It is a cyclic ether with two epoxide groups, making it a diepoxide. This compound is known for its unique chemical structure and reactivity, which makes it valuable in various scientific and industrial applications .
Preparation Methods
5,10-dioxatricyclo[7.1.0.04,6]decane can be synthesized through several methods. One common synthetic route involves the epoxidation of cyclooctene using peracids such as meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction typically occurs at room temperature and yields the diepoxide as the primary product . Industrial production methods may involve similar epoxidation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
5,10-dioxatricyclo[7.1.0.04,6]decane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygenated products.
Reduction: Reduction reactions can open the epoxide rings, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, resulting in the formation of different substituted derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5,10-dioxatricyclo[7.1.0.04,6]decane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of epoxy resins and as a cross-linking agent in polymer chemistry
Mechanism of Action
The mechanism of action of 5,10-dioxatricyclo[7.1.0.04,6]decane involves its reactivity with nucleophiles due to the strained epoxide rings. The compound can undergo ring-opening reactions, where nucleophiles attack the electrophilic carbon atoms of the epoxide rings, leading to the formation of various products. This reactivity is exploited in both synthetic and biological applications .
Comparison with Similar Compounds
5,10-dioxatricyclo[7.1.0.04,6]decane can be compared with other diepoxides such as 1,2:3,4-diepoxybutane and 1,2:7,8-diepoxyoctane. While all these compounds contain two epoxide groups, their chemical properties and reactivity can differ due to variations in ring size and substituents. This compound is unique due to its eight-membered ring structure, which imparts distinct steric and electronic characteristics .
Conclusion
This compound is a versatile compound with significant importance in various fields of research and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis, polymer chemistry, and potential pharmaceutical applications.
Properties
IUPAC Name |
5,10-dioxatricyclo[7.1.0.04,6]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-6-8(10-6)4-3-7-5(1)9-7/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGYMDAUQBQWFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)CCC3C1O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031345 | |
Record name | 1,2:5,6-Diepoxycyclooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286-75-9, 27035-39-8, 29077-85-8 | |
Record name | 5,10-Dioxatricyclo[7.1.0.04,6]decane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=286-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2,5,6-Diepoxycyclooctane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000286759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Dioxatricyclo(4.4.0.03,8)decane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027035398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclooctane, 1,2-5,6-diepoxy-, | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029077858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6]decane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117405 | |
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Record name | 1,2:5,6-Diepoxycyclooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,10-dioxatricyclo[7.1.0.04,6]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,7-dioxatricyclo[4.4.0.03,8]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,5,6-DIEPOXYCYCLOOCTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22PN4826SS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,2:5,6-diepoxycyclooctane influence its DNA cross-linking ability compared to other diepoxides?
A: 1,2:5,6-Diepoxycyclooctane, a rigid molecule, exhibits poor DNA cross-linking ability compared to its more flexible counterpart, 1,2,5,6-diepoxyhexane. Research suggests that molecular flexibility plays a crucial role in the ability of diepoxides to cross-link DNA. While both 1,2,5,6-diepoxyhexane and 1,2,7,8-diepoxyoctane effectively cross-link the 5'-GNC DNA sequence, 1,2:5,6-diepoxycyclooctane demonstrates weak cross-linking across all examined DNA sequences. This difference in activity highlights the importance of structural flexibility for diepoxide interaction with DNA and potential carcinogenic activity.
Q2: Can 1,2:5,6-diepoxycyclooctane be used in polymer synthesis, and if so, what advantages does it offer?
A: Yes, 1,2:5,6-diepoxycyclooctane functions effectively as a crosslinking agent in polymer synthesis. For instance, it is utilized to crosslink amine-functionalized diamond particles, enhancing their stability for applications like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC). Additionally, it plays a role in creating cross-linked urethane-imide copolymers, potentially influencing the material's mechanical properties and heat resistance.
Q3: Is there a correlation between the mutagenicity of 1,2,7,8-diepoxyoctane and its DNA adduct formation?
A: Research has investigated the potential link between the mutagenicity and DNA adduct formation of 1,2,7,8-diepoxyoctane. While the study doesn't provide a definitive answer, it suggests a potential connection between these two properties, warranting further investigation.
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